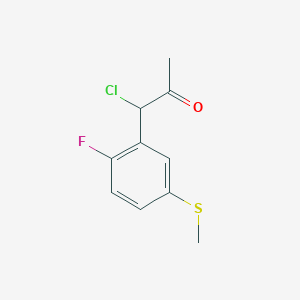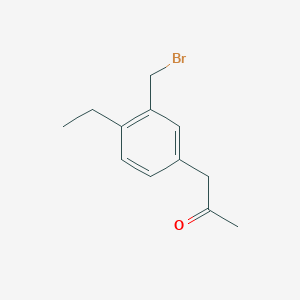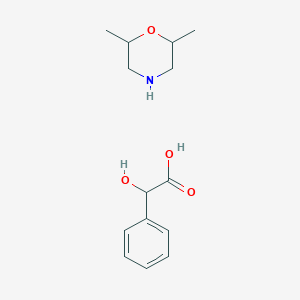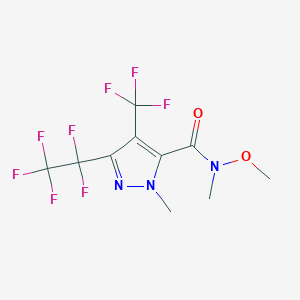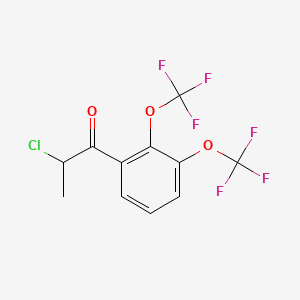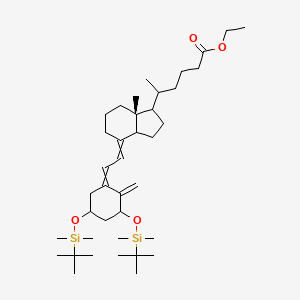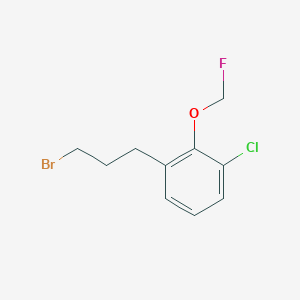
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
準備方法
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a propyl-substituted benzene derivative, followed by chlorination and fluoromethoxylation. The reaction conditions often require the use of catalysts such as aluminum chloride or ferric bromide to facilitate the halogenation processes . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Coupling Reactions: It can participate in coupling reactions like the Suzuki reaction, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene can be compared with other halogenated aromatic compounds such as:
Bromobenzene: Lacks the additional chlorine and fluoromethoxy groups, making it less versatile in certain reactions.
Chlorobenzene: Contains only a chlorine atom, limiting its reactivity compared to the multi-halogenated compound.
Fluorobenzene: Contains only a fluorine atom, which affects its chemical properties and reactivity differently.
The unique combination of bromine, chlorine, and fluorine in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H11BrClFO |
|---|---|
分子量 |
281.55 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-chloro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-6-2-4-8-3-1-5-9(12)10(8)14-7-13/h1,3,5H,2,4,6-7H2 |
InChIキー |
JYOANAOLLFCRBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OCF)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


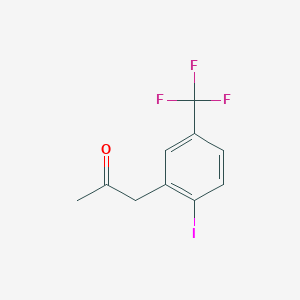
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
